Tetrakis(spirocyclohexane)calix(4)pyrrole
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Overview
Description
Tetrakis(spirocyclohexane)calix(4)pyrrole is a synthetic macrocyclic compound characterized by its unique structure, which includes four pyrrole units connected by spirocyclohexane linkers. This compound is part of the broader family of calixpyrroles, known for their ability to act as molecular receptors due to their cavity-like structure. The molecular formula of this compound is C40H52N4, and it has a molecular weight of 588.87 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tetrakis(spirocyclohexane)calix(4)pyrrole typically involves the condensation of pyrrole with cyclohexanone under acidic conditions. The reaction proceeds through a series of steps, including the formation of intermediate compounds, which eventually cyclize to form the desired macrocyclic structure. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using high-purity reagents, and employing advanced purification techniques such as recrystallization and chromatography to obtain the compound in large quantities .
Chemical Reactions Analysis
Types of Reactions: Tetrakis(spirocyclohexane)calix(4)pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic reagents such as halogens and nitro compounds are used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce halogen or nitro groups onto the pyrrole rings .
Scientific Research Applications
Mechanism of Action
The mechanism by which Tetrakis(spirocyclohexane)calix(4)pyrrole exerts its effects is primarily through its ability to form stable complexes with various ions and molecules. The spirocyclohexane linkers create a rigid, pre-organized cavity that can selectively bind target species through non-covalent interactions such as hydrogen bonding, van der Waals forces, and electrostatic interactions. This selective binding is crucial for its applications in molecular recognition and sensing .
Comparison with Similar Compounds
- Calix 4pyrrole: A simpler analog without the spirocyclohexane linkers, known for its ability to bind anions and neutral molecules .
- Octamethylcalix 4pyrrole: A derivative with methyl groups on the pyrrole rings, offering enhanced binding affinities and selectivities .
- Strapped Calix 4pyrroles: These compounds have additional straps or linkers that further enhance their binding properties and selectivities .
Uniqueness: Tetrakis(spirocyclohexane)calix(4)pyrrole stands out due to its spirocyclohexane linkers, which provide a unique combination of rigidity and flexibility. This structural feature enhances its ability to form stable complexes with a wide range of target species, making it a versatile and valuable compound in various fields of research .
Properties
Molecular Formula |
C40H52N4 |
---|---|
Molecular Weight |
588.9 g/mol |
InChI |
InChI=1S/C40H52N4/c1-5-21-37(22-6-1)29-13-15-31(41-29)38(23-7-2-8-24-38)33-17-19-35(43-33)40(27-11-4-12-28-40)36-20-18-34(44-36)39(25-9-3-10-26-39)32-16-14-30(37)42-32/h13-20,41-44H,1-12,21-28H2 |
InChI Key |
LOTPVJIMYJUQPA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)C3=CC=C(N3)C4(CCCCC4)C5=CC=C(N5)C6(CCCCC6)C7=CC=C(N7)C8(CCCCC8)C9=CC=C2N9 |
Origin of Product |
United States |
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